(4-Cyclopropyl-4-fluoropiperidin-1-yl)-(1,4-dithian-2-yl)methanone
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Overview
Description
(4-Cyclopropyl-4-fluoropiperidin-1-yl)-(1,4-dithian-2-yl)methanone is a complex organic compound that features a piperidine ring substituted with a cyclopropyl and fluorine group, as well as a dithiane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(1,4-dithian-2-yl)methanone typically involves multi-step organic reactions. The starting materials often include cyclopropylamine, fluorinated piperidine, and dithiane derivatives. The reaction conditions may involve the use of strong bases, solvents like dichloromethane or tetrahydrofuran, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropyl-4-fluoropiperidin-1-yl)-(1,4-dithian-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Cyclopropyl-4-fluoropiperidin-1-yl)-(1,4-dithian-2-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(1,4-dithian-2-yl)methanone involves its interaction with specific molecular targets. The piperidine ring and dithiane moiety may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, influencing its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Cyclopropyl-4-fluoropiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone
- (2-Chloropyridin-3-yl)-(4-cyclopropyl-4-fluoropiperidin-1-yl)methanone
Uniqueness
(4-Cyclopropyl-4-fluoropiperidin-1-yl)-(1,4-dithian-2-yl)methanone is unique due to its combination of a piperidine ring with a cyclopropyl and fluorine group, along with a dithiane moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-cyclopropyl-4-fluoropiperidin-1-yl)-(1,4-dithian-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNOS2/c14-13(10-1-2-10)3-5-15(6-4-13)12(16)11-9-17-7-8-18-11/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVNRWZXTJGOLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCN(CC2)C(=O)C3CSCCS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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